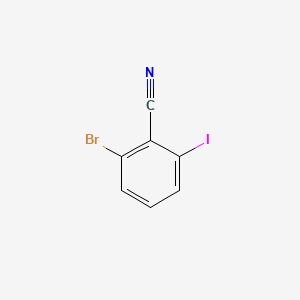

2-Bromo-6-iodobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

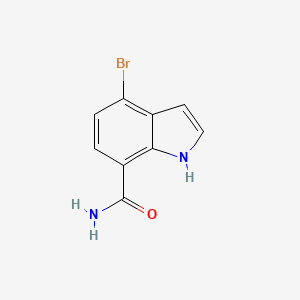

2-Bromo-6-iodobenzonitrile is a chemical compound with the molecular formula C7H3BrIN and a molecular weight of 307.92 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H3BrIN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H . This code provides a specific description of the molecule’s structure, including the positions of the bromine and iodine atoms on the benzene ring and the nitrile group. Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 346.1±37.0 °C and a predicted density of 2.31±0.1 g/cm3 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications

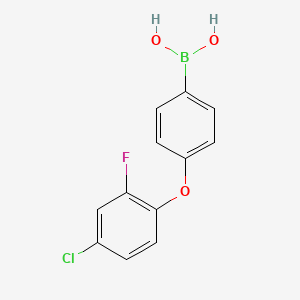

Synthesis of Other Chemical Compounds : It's used in the facile synthesis of related chemical compounds, such as 2-bromo-3-fluorobenzonitrile, through processes like halodeboronation of aryl boronic acids. This showcases its role in the synthesis of complex organic compounds (Szumigala et al., 2004).

Material Science : In material science, particularly in the study of crystal properties, derivatives of 2-bromo-6-iodobenzonitrile, like 4-bromobenzonitrile, have been used to analyze bending properties in crystals. This research provides insight into the flexibility and structural integrity of crystal formations (Veluthaparambath et al., 2022).

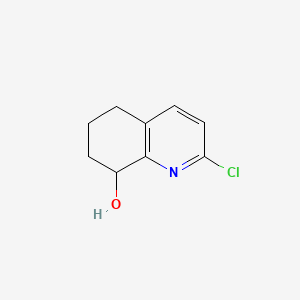

Pharmaceutical Research : In the pharmaceutical industry, it's utilized in the synthesis of complex molecules like quinazolines via palladium-catalyzed reactions. This illustrates its importance in the development of new pharmaceutical compounds (Hu et al., 2018).

Organic Chemistry : It's also significant in organic chemistry for facilitating reactions like the palladium(0)-catalyzed annulation onto diarylacetylenes, which is important for the synthesis of aromatic ketones (Pletnev et al., 2002).

Herbicide Development : In the agricultural sector, similar compounds, like 3,5-dibromo-4-hydroxybenzonitrile, are used in the development of herbicides. This application showcases its role in creating products that can manage weed growth in crop production (Stalker et al., 1988).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-bromo-6-iodobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrIN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIBANSYVFWOAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677407 |

Source

|

| Record name | 2-Bromo-6-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245648-93-4 |

Source

|

| Record name | 2-Bromo-6-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(p-Hydroxyphenyl)-1H-imidazo[4,5-f][1,10]phenanthrolline](/img/structure/B597639.png)